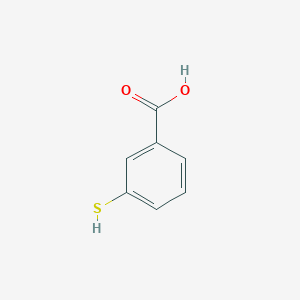

3-Mercaptobenzoic acid

描述

Contextualization within Aromatic Thiol Compounds

Aromatic thiols, or thiophenols, are a class of organic compounds containing a sulfhydryl (-SH) group directly attached to an aromatic ring. The thiol group in these compounds is known for its ability to form strong bonds with metal surfaces, particularly noble metals like gold and silver, and to participate in redox reactions. 3-MBA is a prominent member of this class, distinguished by the additional presence of a carboxylic acid (-COOH) group on the aromatic ring. smolecule.com This dual functionality allows for a wider range of chemical modifications and applications compared to simple thiophenols. The interplay between the thiol and carboxylic acid groups is a key determinant of the chemical behavior of 3-MBA.

Significance of the Meta-Substitution Pattern in 3-MBA

The spatial arrangement of the thiol and carboxylic acid groups in 3-MBA, known as meta-substitution, is crucial to its chemical properties and applications. In this configuration, the two functional groups are separated by one carbon atom on the benzene (B151609) ring. This specific positioning influences the molecule's geometry, electronic properties, and reactivity. Unlike its ortho and para isomers, the meta-substitution in 3-MBA prevents direct through-bond electronic conjugation between the electron-donating thiol group and the electron-withdrawing carboxylic acid group. This separation allows each functional group to exhibit its characteristic reactivity more independently, making 3-MBA a versatile tool in the design of complex molecular architectures. core.ac.uk For instance, the thiol group can anchor the molecule to a metal surface while the carboxylic acid group remains available for further reactions or to influence the surface properties. osti.gov

Overview of Key Research Areas for 3-MBA

The distinct chemical characteristics of 3-MBA have led to its application in several key research areas:

Nanotechnology and Materials Science: 3-MBA is widely used as a capping agent to stabilize nanoparticles, such as gold and cadmium sulfide (B99878), controlling their size and properties. chemrxiv.org It is also a fundamental component in the formation of self-assembled monolayers (SAMs) on metal surfaces and serves as a linker in the synthesis of metal-organic frameworks (MOFs). smolecule.comcore.ac.uk

Analytical Chemistry: In this field, 3-MBA is utilized in the development of chemical sensors and biosensors due to its ability to form stable monolayers that can be functionalized for specific analyte detection. smolecule.com It also finds application as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. researchgate.netjyu.fi

Electrochemistry: The modification of electrode surfaces with 3-MBA has been shown to enhance the electrocatalytic activity for specific reactions, such as the reduction of nitrate (B79036) to ammonia (B1221849). nih.gov

Chemical Properties and Synthesis of 3-MBA

Physicochemical Properties of 3-Mercaptobenzoic Acid

| Property | Value |

| Chemical Formula | C₇H₆O₂S |

| Molecular Weight | 154.19 g/mol smolecule.com |

| Appearance | White to light yellow solid smolecule.com |

| Melting Point | 144-147 °C sigmaaldrich.com |

| Boiling Point | 322.7 °C |

| Flash Point | 149 °C |

| Solubility | Soluble in methanol (B129727) and diethyl ether acs.org |

Common Synthesis Methods

Several laboratory-scale methods have been developed for the synthesis of this compound. One common approach involves the reduction of a sulfonyl chloride derivative. For example, 3-chlorosulfonylbenzoic acid can be reduced using red phosphorus and iodine in acetic acid. wm.edu Another established method is the diazotization of 3-aminobenzoic acid, followed by reaction with a sulfur-containing nucleophile. Additionally, 3-MBA can be prepared from 3-(acetylthio)benzoic acid through hydrolysis. smolecule.com

Applications of 3-MBA in Materials Science and Nanotechnology

Self-Assembled Monolayers (SAMs)

The thiol group of 3-MBA exhibits a strong affinity for noble metal surfaces, leading to the spontaneous formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs). smolecule.com These SAMs can be used to modify the surface properties of materials, such as their wettability and chemical reactivity. mdpi.com The orientation of the 3-MBA molecules within the SAM can be controlled by the solvent used during preparation. osti.gov For instance, using a mixed solvent of acetic acid and ethanol (B145695) results in the 3-MBA molecules adopting an upright orientation on gold substrates. osti.gov The terminal carboxylic acid groups of the SAM can then be used to anchor other molecules, making them useful platforms for sensors and biocompatible coatings.

Nanoparticle Functionalization

3-MBA is frequently employed as a capping agent in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group binds to the nanoparticle surface, providing a stable protective layer that prevents aggregation and controls the particle size. researchgate.netgoogle.com The carboxylic acid groups on the exterior of the functionalized nanoparticles can be used to impart water solubility and provide sites for further conjugation with biomolecules or other functional materials. researchgate.netgoogle.com This functionalization is critical for applications in areas such as bioimaging, drug delivery, and catalysis. smolecule.comnih.gov Studies have shown that the choice of the mercaptobenzoic acid isomer can influence the stability and optical properties of the resulting gold nanoclusters. acs.org

Metal-Organic Frameworks (MOFs)

In the field of crystal engineering, 3-MBA serves as a versatile linker molecule for the construction of metal-organic frameworks (MOFs). core.ac.uk MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The bifunctional nature of 3-MBA allows it to bridge metal centers through both its thiol and carboxylic acid groups, leading to the formation of extended, porous structures. The specific coordination mode of the 3-MBA ligand can vary, leading to a diverse range of network topologies. These 3-MBA-based MOFs are being investigated for applications in gas storage, separation, and catalysis.

Role of 3-MBA in Analytical Chemistry

Chemical Sensors and Biosensors

The ability of 3-MBA to form well-defined SAMs on gold surfaces is leveraged in the development of chemical sensors and biosensors. smolecule.com These SAMs can be functionalized with specific recognition elements, such as antibodies or DNA strands, to create highly selective sensing platforms. For example, SAMs of 3-MBA have been used as supports for electrochemical sensors designed to detect Mycobacterium tuberculosis DNA. The 3-MBA layer provides a stable and reproducible surface for the immobilization of the DNA probes, enhancing the sensitivity and reliability of the sensor. Furthermore, 3-MBA functionalized gold nanoparticles have been used in colorimetric assays for the detection of pesticides.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

This compound has also found utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a soft ionization technique used for the analysis of large biomolecules and synthetic polymers. researchgate.netjyu.fi In MALDI, the analyte is co-crystallized with a matrix material that strongly absorbs the laser energy. The matrix facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. The aromatic structure of 3-MBA allows it to effectively absorb UV laser radiation, and its acidic nature can promote the ionization of the analyte. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDFESMVAIVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197583 | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4869-59-4 | |

| Record name | 3-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4869-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4869-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Mercaptobenzoic Acid

Routes from Benzoic Acid Derivatives

The synthesis of 3-Mercaptobenzoic acid can be approached starting from benzoic acid itself or its derivatives through methods that introduce a sulfur-containing functional group.

Reaction of Benzoic Acid with Hydrogen Sulfide (B99878) (H₂S) in the Presence of a Catalyst

One potential, though less detailed in common literature, synthetic route involves the direct reaction of benzoic acid with hydrogen sulfide. smolecule.com This process theoretically introduces the mercapto group onto the benzene (B151609) ring, a reaction that would require a catalyst to proceed effectively. smolecule.com The specifics of the catalysts and reaction conditions for this direct sulfanylation are not extensively documented in readily available scientific literature.

Electrophilic Aromatic Substitution for Mercapto Group Introduction

The carboxylic acid (-COOH) group on the benzene ring is a deactivating, meta-directing substituent for electrophilic aromatic substitution. uci.edulibretexts.org This means that incoming electrophiles will preferentially add to the position meta to the carboxyl group, which is the desired C-3 position for the synthesis of this compound. A common EAS reaction to achieve this is sulfonation.

The process can be summarized in the following steps:

Sulfonation : Benzoic acid is treated with fuming sulfuric acid (a mixture of sulfuric acid and sulfur trioxide, SO₃). libretexts.org The electrophile, SO₃, attacks the benzene ring at the meta position to yield 3-sulfobenzoic acid.

Conversion to Sulfonyl Chloride : The resulting sulfonic acid is then converted to 3-(chlorosulfonyl)benzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reduction : The sulfonyl chloride is subsequently reduced to the desired thiol. A reducing agent such as zinc dust in an acidic medium can be used to convert the sulfonyl chloride group (-SO₂Cl) into a mercapto group (-SH).

| Step | Reactant | Reagents | Product |

| 1. Sulfonation | Benzoic Acid | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3-Sulfobenzoic acid |

| 2. Chlorination | 3-Sulfobenzoic acid | Thionyl chloride (SOCl₂) | 3-(Chlorosulfonyl)benzoic acid |

| 3. Reduction | 3-(Chlorosulfonyl)benzoic acid | Zn / H⁺ | This compound |

Reduction-Based Synthetic Pathways

A widely employed strategy for synthesizing aromatic thiols involves the reduction of a nitro group, followed by conversion of the resulting amino group into a mercapto group.

Reduction of Nitrobenzoic Acids with Thiols or Reducing Agents

The synthesis of this compound can be effectively achieved starting from 3-nitrobenzoic acid. smolecule.com This multi-step pathway is one of the most common methods for preparing aromatic thiols from nitro-aromatic precursors. The general sequence involves reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a sulfur nucleophile.

The key steps are:

Reduction of Nitro Group : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid. This can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or through catalytic hydrogenation (H₂ over a catalyst like Pd/C). uci.edu

Diazotization : The resulting 3-aminobenzoic acid is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) to form a diazonium salt, 3-carboxybenzenediazonium chloride.

Thiolation : The diazonium salt is then reacted with a sulfur-containing nucleophile. A common method is the addition of a solution of sodium hydrosulfide (B80085) (NaSH) or potassium ethyl xanthate, followed by hydrolysis, to introduce the mercapto group, yielding this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Reduction | 3-Nitrobenzoic acid | e.g., Sn/HCl or H₂/Pd/C | 3-Aminobenzoic acid |

| 2. Diazotization | 3-Aminobenzoic acid | NaNO₂, HCl (aq), 0-5 °C | 3-Carboxybenzenediazonium chloride |

| 3. Thiolation | 3-Carboxybenzenediazonium chloride | e.g., NaSH or KOC(=S)SEt | This compound |

Synthesis via Reduction of 3-Nitrobenzoic Acid using Hydrogen under Acidic Conditions

A specific variation of the reduction pathway utilizes catalytic hydrogenation for the initial step. While some sources mention the reduction of p-nitrobenzoic acid, the synthesis of this compound requires the corresponding meta-isomer as the starting material. chembk.com The synthesis begins with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using hydrogen gas (H₂) in the presence of a catalyst (such as palladium on carbon) under acidic conditions. chembk.com Following this reduction, the synthesis proceeds through the previously described diazotization and thiolation steps to yield the final product.

Mercaptylation of Halogeno Compounds

Another important synthetic route involves the nucleophilic substitution of a halogen atom on the aromatic ring with a sulfur-containing group. This method typically starts with a halogenated benzoic acid, such as 3-chlorobenzoic acid or 3-bromobenzoic acid.

A common approach uses thiourea (B124793) in a process analogous to the synthesis of 4-mercaptobenzoic acid from 4-chlorobenzoic acid. The reaction proceeds in two main stages:

Isothiouronium Salt Formation : 3-Halobenzoic acid (e.g., 3-chlorobenzoic acid) is reacted with thiourea, often in the presence of a catalyst or under reflux conditions. The thiourea acts as a nucleophile, displacing the halide to form an intermediate S-[3-carboxyphenyl]isothiouronium salt.

Hydrolysis : The intermediate salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification. This cleavage of the isothiouronium salt liberates the thiol group, yielding this compound.

| Step | Starting Material | Reagents | Product |

| 1. Salt Formation | 3-Chlorobenzoic acid | Thiourea ((NH₂)₂CS) | S-[3-Carboxyphenyl]isothiouronium chloride |

| 2. Hydrolysis | S-[3-Carboxyphenyl]isothiouronium chloride | 1. NaOH (aq) 2. H⁺ (acidification) | This compound |

Utilization of Elemental Sulfur in Molten Salt Media (NaOH/KOH)

A direct approach to synthesizing this compound involves the reaction of 3-chlorobenzoic acid with elemental sulfur within a molten salt medium composed of sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). core.ac.ukresearchgate.netjst.go.jp This high-temperature reaction, conducted at 360°C for a brief period of 3 minutes, facilitates the nucleophilic substitution of the chlorine atom with a sulfur-containing group, which upon workup yields the desired thiol. core.ac.uk While this method offers a straightforward route from a readily available starting material, the reported yield for 3-MBA is approximately 44%. core.ac.uk The active species in this mercaptylation process are considered to be sodium sulfide (Na₂S) and potassium sulfide (K₂S), which are formed in situ from the reaction between the molten hydroxides and elemental sulfur. researchgate.netjst.go.jp

Copper(I) Iodide Catalyzed Reactions of Aryl Iodides with Sulfur

Copper(I) iodide (CuI) has proven to be an effective catalyst for the synthesis of aryl thiols, including this compound. core.ac.uk In this methodology, an aryl iodide, specifically 3-iodobenzoic acid, is reacted with elemental sulfur powder in the presence of a catalytic amount of CuI. core.ac.uk The initial coupling is followed by a reduction step, typically employing sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (Ph₃P) with hydrochloric acid (HCl), to furnish the final thiol product. core.ac.uk This copper-catalyzed approach offers a significant improvement in yield, with reports indicating a high yield of 91% for 3-MBA. core.ac.uk The reaction demonstrates the utility of copper catalysis in activating both the aryl halide and the sulfur source to facilitate the C-S bond formation.

Application of Copper(I) Iodide Nanoparticles in Synthesis from Bromobenzoic Acid

Building upon the success of copper catalysis, further advancements have been made through the use of copper(I) iodide nanoparticles. core.ac.uk This nano-catalyst approach has been successfully applied to the synthesis of the isomeric 4-mercaptobenzoic acid from 4-bromobenzoic acid, achieving a yield of 87%. core.ac.uk While the direct synthesis of 3-MBA using this specific nanoparticle methodology from 3-bromobenzoic acid is not explicitly detailed in the provided context, the high efficiency observed for the 4-isomer suggests its potential applicability for the synthesis of 3-MBA as well. The use of nanoparticles in catalysis often leads to enhanced reactivity and efficiency due to their high surface-area-to-volume ratio. acs.org

Comparative Analysis of Synthetic Yields and Efficiencies

The synthetic methodologies for this compound exhibit a wide range of efficiencies. The molten salt method, while direct, provides a comparatively lower yield. In contrast, copper-catalyzed methods demonstrate significantly higher yields. The development from traditional CuI catalysis to the use of CuI nanoparticles points towards a trend of increasing efficiency and potentially milder reaction conditions. Microwave-assisted techniques have also been shown to dramatically reduce reaction times for similar transformations.

Table 1: Comparative Yields of this compound Synthesis Methods

| Synthetic Method | Starting Material | Catalyst/Medium | Yield (%) |

|---|---|---|---|

| Elemental Sulfur in Molten Salt | 3-Chlorobenzoic acid | NaOH/KOH | ~44 core.ac.uk |

Green Chemistry Approaches in 3-MBA Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for compounds like this compound. One notable advancement is the use of continuous flow reactors. For instance, the synthesis of 3-MBA from 3-aminobenzoic acid and thiourea in supercritical CO₂ has been reported to achieve a 94% yield in just 30 minutes, significantly reducing reaction time and avoiding the need to isolate intermediates. Another green approach involves the use of recyclable heterogeneous catalysts. For example, a magnetically separable catalyst, Fe₃O₄@SiO₂@APTES-CSA, has been developed for related syntheses, and can be reused multiple times without a significant loss in catalytic activity. mdpi.com The use of water as a solvent in some copper-catalyzed C-S coupling reactions also highlights a move towards more environmentally benign processes. organic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to be a green alternative, drastically cutting down reaction times and energy consumption.

Coordination Chemistry of 3 Mercaptobenzoic Acid Ligands

Ligand Properties and Coordination Modes

3-Mercaptobenzoic acid, in its deprotonated form (3-mercaptobenzoate), is a versatile ligand in coordination chemistry. core.ac.ukresearchgate.net Its coordination behavior is dictated by the electronic properties and the spatial arrangement of its two functional groups: the thiol (-SH) and the carboxylic acid (-COOH).

This compound is classified as a hybrid hard-soft donor ligand. core.ac.ukresearchgate.net This is due to the presence of two different types of donor atoms: the "hard" oxygen atoms of the carboxylate group and the "soft" sulfur atom of the thiolate group. core.ac.uk According to the Hard and Soft Acids and Bases (HSAB) theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. The dual nature of 3-MBA allows it to coordinate with a wide spectrum of metal ions across the periodic table, from hard alkali metals to soft late transition metals. core.ac.uk This characteristic facilitates the construction of complex structures, including early-late heterobimetallic complexes. core.ac.ukresearchgate.net

The 3-mercaptobenzoate ligand can bind to a metal center through a single donor atom, a mode known as monodentate coordination. core.ac.ukresearchgate.net The most common form of this is coordination through the soft sulfur atom of the thiolate group. core.ac.ukresearchgate.net This is observed in various gold(I) phosphine (B1218219) complexes, where the gold atom is linearly coordinated between the phosphine ligand and the sulfur atom of the 3-mercaptobenzoate. researchgate.net Less frequently, monodentate coordination can occur through one of the oxygen atoms of the carboxylate group. core.ac.ukresearchgate.net

While S,O-chelation is absent, the 3-mercaptobenzoate ligand can form a chelate ring by using both oxygen atoms of the carboxylate group to bind to a single metal center. core.ac.ukresearchgate.net This results in a stable, four-membered ring structure. An example of this is seen in a zirconium(IV) complex where one of the carboxylate groups of the ligand acts as a bidentate chelating ligand. core.ac.uk

This compound and its corresponding anion are capable of adopting a wide variety of bridging coordination modes, linking two or more metal centers. core.ac.ukresearchgate.netresearchgate.net This ability is fundamental to the formation of coordination polymers and supramolecular assemblies. The ligand can bridge metal centers using the sulfur atom, the carboxylate group, or both simultaneously in different capacities. For instance, in the bis(trimethyltin) complex of 3-MBA, the ligand bridges two different tin centers, with the thiolate group binding to one SnMe₃ unit and the carboxylate group binding to another, which then forms a polymeric chain. core.ac.uk

A defining characteristic of this compound's coordination chemistry is the absence of S,O-chelation. core.ac.ukresearchgate.netresearchgate.net This stands in stark contrast to its isomer, 2-mercaptobenzoic acid (thiosalicylic acid), where the ortho-positioning of the thiol and carboxylate groups allows them to readily bind to the same metal ion to form a stable six-membered chelate ring. core.ac.uk In 3-MBA, the functional groups are in a meta-position relative to each other on the benzene (B151609) ring. This spatial separation imposes a geometric constraint that prevents them from coordinating to a single metal center in a chelating fashion. core.ac.uk

Complexation with Metal Centers

The versatile coordination modes of this compound enable it to form complexes with a diverse array of metal centers. The resulting structures range from simple mononuclear species to intricate one-, two-, or three-dimensional coordination polymers. The specific architecture is often influenced by factors such as the metal-to-ligand ratio, the presence of other ligands, and the reaction conditions. researchgate.net

| Metal Center | Example Complex | Coordination Mode of 3-MBA | Structural Features | Citation |

|---|---|---|---|---|

| Gold(I) | [Cy₃PAu(3-Hmba)] | Monodentate S-coordination | The gold atom is in a linear geometry, bonded to the phosphorus of the phosphine ligand and the sulfur of the thiolate. Molecules form hydrogen-bonded dimers. | researchgate.net |

| Tin(IV) | [Me₃SnSC₆H₄COOSnMe₃-3]n | Bridging through both thiolate (S) and carboxylate (O,O') groups | Forms a helical, tin-carboxylate polymeric chain with five-coordinate tin centers. The thiolate group is bonded to a separate four-coordinate tin center. | core.ac.uk |

| Zirconium(IV) | Cp*₂Zr(O₂CC₆H₄SH)₂ | One carboxylate group is bidentate chelating, the other is monodentate. | The complex assembles into a supramolecular chain through S–H···O hydrogen bonds in the solid state. | core.ac.uk |

| Rhenium(V) | [ReO(SC₆H₄COOH-3)(L)] (L = tridentate thioether-thiolate ligand) | Monodentate S-coordination | The complex has a distorted square pyramidal geometry. The protonated carboxylic acid groups form hydrogen-bonded dimers. | core.ac.uk |

| Rhodium(I) | [{Rh(µ-SC₆H₄COOH)(PR₃)₂}₂] | Bridging S-coordination | Forms a dimeric complex where the 3-mercaptobenzoate ligands bridge two rhodium centers. | core.ac.uk |

Interaction with s-block Metals

The coordination chemistry of this compound with s-block metals (alkali and alkaline-earth metals) is not extensively documented in scientific literature. While the isomeric 2-mercaptobenzoic acid has been reacted with alkaline earth metals, these reactions often lead to the in situ oxidation of the thiol group, resulting in the formation of complexes with the 2,2'-dithiobis(benzoate) disulfide ligand. Similarly, studies involving this compound indicate it can also be transformed into 3,3′-dithiobisbenzoic acid, which then self-assembles with metal ions. researchgate.net This tendency for the thiol group to oxidize under reaction conditions typically used for s-block metal complexation may explain the scarcity of structurally characterized complexes where the 3-mercaptobenzoate ligand is coordinated to an s-block metal in its original, non-oxidized form.

Organotin Derivatives of 3-MBA

The interaction of 3-MBA with organotin compounds has led to the synthesis and characterization of several derivatives, showcasing diverse structural motifs.

Triorganotin Complexes: Triorganotin derivatives of 3-MBA have been synthesized, and their structures are influenced by the nature of the organotin moiety and the coordination state of the 3-MBA ligand. For instance, in the triphenyltin (B1233371) complex, [Ph₃SnSC₆H₄COOSnPh₃-3], both the thiolate and carboxylate groups of the dianionic 3-mercaptobenzoate ligand are coordinated to different SnPh₃ units. core.ac.uk The tin atom at the thiolate end is four-coordinate, while the tin atom at the carboxylate end is five-coordinate, adopting a trans-C₃O₂ trigonal bipyramidal geometry within a polymeric chain. core.ac.uk

Diorganotin Complexes: The structural chemistry of diorganotin derivatives with 3-MBA is noted to be considerably more complex. core.ac.uk This increased complexity arises from the ability of tin to expand its coordination number to five or six and the strong propensity to form bridged structures through both Sn-O and Sn-S bonds, leading to polymeric or macrocyclic assemblies. core.ac.uksmolecule.com

Table 1: Selected Structural Data for Organotin Derivatives of 3-MBA

| Compound | Formula | Tin Coordination (Thiolate) | Tin Coordination (Carboxylate) | Key Structural Feature |

| Triphenyltin 3-mercaptobenzoate | [Ph₃SnSC₆H₄COOSnPh₃-3] | 4-coordinate | 5-coordinate | Polymeric chain with bridging ligand core.ac.uk |

Complexes with Transition Metals (e.g., Titanium, Zirconium, Hafnium, Chromium, Molybdenum, Tungsten, Manganese, Technetium, Rhenium, Iron, Ruthenium, Osmium, Cobalt, Rhodium, Iridium, Nickel, Palladium, Platinum, Copper, Silver, Gold)

This compound forms stable complexes with a wide range of transition metals, primarily through coordination of the soft sulfur atom to the soft metal centers. core.ac.uk

Rhenium: While no specific examples for 3-MBA with Rhenium were found, the related 4-MBA isomer forms a complex, [Re(O)Cl(SCH₂CH₂SCH₂CH₂S)(SC₆H₄CO₂H-4)], where the ligand is S-bonded to the Rhenium(V) center. The complex exists as a hydrogen-bonded carboxylic acid dimer. core.ac.uk

Palladium and Platinum: A number of palladium(II) and platinum(II) complexes with S-bonded 3-MBA have been synthesized. The geometry of these complexes is often controlled by the nature of ancillary phosphine ligands. core.ac.uk

Gold: The coordination chemistry with gold is particularly well-studied. Gold(I) complexes of the type [Au(SC₆H₄CO₂H-3)(PR₃)] have been characterized. ambeed.com In these linear complexes, the gold atom is coordinated by the sulfur atom of the 3-mercaptobenzoate ligand and a phosphorus atom from the phosphine ligand. ambeed.com Additionally, 3-MBA is used as a capping ligand to create stable gold nanoclusters, such as Au₂₅(3-MBA)₁₈, where the ligands bind to the gold core through the thiol group. sigmaaldrich.com

Table 2: Representative Transition Metal Complexes of 3-MBA

| Metal | Complex Formula/Type | Key Features |

| Gold(I) | [Au(3-Hmba)(PR₃)] (R=Ph, Cy) | Linear P-Au-S coordination; supramolecular structure dependent on phosphine ligand. ambeed.com |

| Gold | Au₂₅(3-MBA)₁₈ | Nanocluster with 3-MBA as a surface capping ligand. sigmaaldrich.com |

| Palladium(II) / Platinum(II) | [M(3-MBA)₂(PR₃)₂] type | S-coordination of the 3-MBA ligand. core.ac.uk |

Early-Late Heterobimetallic Complexes Utilizing 3-MBA

The distinct hard (carboxylate) and soft (thiolate) donor sites of the 3-MBA ligand make it an excellent candidate for constructing early-late heterobimetallic complexes. core.ac.ukresearchgate.net This strategy involves bridging two chemically dissimilar metal centers, such as a hard, oxophilic early transition metal (e.g., Zr, Hf) and a soft, thiophilic late transition metal (e.g., Au, Pt). The 3-MBA ligand can coordinate to a soft metal via its thiolate group, and the now-pendant carboxylate group can then bind to a hard metal center, creating a robust molecular bridge. This application highlights the utility of 3-MBA in designing complex, multifunctional molecular materials. core.ac.uk

Supramolecular Assembly in 3-MBA Metal Complexes

A defining characteristic of 3-MBA coordination chemistry is the formation of extensive supramolecular networks. Because the ligand's geometry prevents intramolecular S,O-chelation, the uncoordinated carboxylic acid group is free to participate in intermolecular interactions, most notably hydrogen bonding. core.ac.uk

Formation of Hydrogen-Bonded Carboxylic Acid Dimer Motifs

In the solid state, metal complexes of 3-MBA that retain a protonated carboxylic acid group consistently aggregate through the formation of classic hydrogen-bonded carboxylic acid dimer motifs. core.ac.ukresearchgate.net This well-established supramolecular synthon involves two carboxylic acid groups linking via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This interaction is a dominant structure-directing force, organizing the metal complexes into dimers, chains, or higher-order networks. For example, in gold(I) phosphine complexes like [Au(SC₆H₄CO₂H-3)(PPh₃)], individual complex molecules pair up through this carboxylic acid dimer motif, effectively creating a dimeric supramolecular unit. core.ac.ukambeed.com

Influence of Steric Bulk of Phosphine Ligands on Dimer Motifs

The choice of ancillary ligands, such as phosphines in gold(I) complexes, can have a profound impact on the resulting supramolecular structure. Specifically, the steric bulk of the phosphine ligand can control whether the assembly is dominated by hydrogen-bonded dimer motifs or by other interactions, such as aurophilic (Au···Au) attractions. ambeed.com

A study on [R₃PAu(3-Hmba)] complexes provides a clear example. ambeed.com

When the less sterically demanding triphenylphosphine (B44618) (PPh₃) is used, the resulting complex, [Ph₃PAu(3-Hmba)], forms the expected hydrogen-bonded carboxylic acid dimer in the solid state. core.ac.uk

However, when the much bulkier tricyclohexylphosphine (B42057) (PCy₃) is used, the steric hindrance from the cyclohexyl groups prevents the close approach required to form the carboxylic acid dimer. Instead, the [Cy₃PAu(3-Hmba)] molecules arrange in a way that is influenced by Au···Au interactions. core.ac.ukambeed.com

This demonstrates a subtle yet powerful principle of crystal engineering, where the steric profile of a ligand can be tuned to switch the dominant intermolecular interactions and thus control the final supramolecular architecture. ambeed.com

Aurophilic (Au…Au) Interactions in Gold(I) Complexes

In gold(I) complexes with this compound, the gold atoms are typically linearly coordinated by a phosphine ligand and the sulfur atom of the thiolate. researchgate.net The aggregation of these molecules can be mediated by either hydrogen bonding between the carboxylic acid groups or by Au…Au interactions. researchgate.net The subtle interplay between the steric bulk of the phosphine ligands and the steric profile of the 3-MBA ligand can control whether a hydrogen-bonded dimer or an aurophilically-mediated dimer is formed. researchgate.net

For instance, in the complex [Au(m-SPhCO2H)]n, a lamellar coordination polymer, intrachain Au…Au distances of 3.20(2) Å have been observed, which are indicative of significant aurophilic interactions. semanticscholar.org In contrast, another gold(I) complex with a 3-MBA derivative exhibited a longer Au…Au contact of 3.855(5) Å, which is considered too long for a significant aurophilic interaction and is instead directed by ligand-based non-conventional hydrogen bonding. researchgate.net

The competition between hydrogen bonding and aurophilic interactions is a recurring theme in the crystal structures of these complexes. In some cases, both types of interactions coexist, leading to the formation of complex supramolecular architectures. researchgate.net In other instances, one type of interaction predominates. For example, in a series of [(AuSC6H4{C(O)Y}-2)2(μ-dppf)] complexes, where Y was varied, the supramolecular structure was dictated by only hydrogen bonding when Y = OH, both hydrogen bonding and aurophilic interactions when Y = NH2, and only aurophilic interactions when Y = N(H)Me. researchgate.net This highlights the delicate balance of energies between these two non-covalent interactions in directing the crystal packing. researchgate.net

A medicinally active, water-soluble anionic gold(I) complex with 2-mercaptobenzoic acid, {K3[Au(mba)2]}2, forms a dimeric core in the solid state with a short Au(I)-Au(I) contact of 3.1555(7) Å, clearly demonstrating a strong aurophilic interaction. oup.comsemanticscholar.org

Table 1: Aurophilic Interactions in Selected Gold(I) 3-MBA Complexes

| Compound | Au...Au Distance (Å) | Supramolecular Motif | Reference |

|---|---|---|---|

| [Au(m-SPhCO2H)]n | 3.20(2) | Intrachain aurophilic interactions | semanticscholar.org |

| Gold(I) 3-MBA derivative | 3.855(5) | Ligand-directed hydrogen bonding | researchgate.net |

Role of Hydrogen Bonding in Crystal Structure Design

Hydrogen bonding is a fundamental and powerful tool in the crystal engineering of metal complexes containing this compound (3-MBA). core.ac.ukresearchgate.net The carboxylic acid group of the 3-MBA ligand is a versatile hydrogen bond donor and acceptor, enabling the formation of robust and predictable supramolecular synthons. researchgate.netcore.ac.ukresearchgate.net

The most common hydrogen bonding motif observed in the solid-state structures of metal-3-MBA complexes is the classic carboxylic acid dimer. researchgate.netcore.ac.ukresearchgate.net This involves two carboxylic acid groups from adjacent molecules forming a cyclic, eight-membered ring through two O-H…O hydrogen bonds. researchgate.netcore.ac.ukresearchgate.net This motif is a highly reliable supramolecular synthon and is frequently observed in the crystal structures of these compounds. researchgate.net

Beyond the self-assembly of the 3-MBA ligands themselves, hydrogen bonding plays a crucial role in connecting different components within a crystal lattice. For example, in co-crystals, charge-assisted hydrogen bonds between ammonium (B1175870) cations and the carboxylate groups of 3-MBA, along with N-H…N(pyridyl) interactions, can assemble ions into supramolecular layers. core.ac.uksunway.edu.my

The interplay between hydrogen bonding and other non-covalent interactions, such as aurophilic interactions in gold(I) complexes, is critical in determining the final crystal architecture. researchgate.net The relative strength and directionality of these interactions can be finely tuned by modifying the ligands or the metal center, offering a strategy for the rational design of crystal structures with desired properties. researchgate.net

Experimental and theoretical charge density analyses have been employed to quantify the strength of less common hydrogen bonds, such as the S-H…S interaction, in isomers of mercaptobenzoic acid. dntb.gov.ua These studies have shown that the strength of such interactions can be influenced by other intramolecular interactions, like the S…O chalcogen bond in the 2-mercapto isomer. dntb.gov.ua

In the context of coordination polymers, hydrogen bonding can direct the assembly of one-dimensional chains or two-dimensional sheets. researchgate.net For instance, the disulfide of this compound forms puckered chains through hydrogen bonds between carboxylic acid groups. core.ac.uk

Table 2: Common Hydrogen Bonding Motifs in 3-MBA Containing Structures

| Motif | Description | Example Compound Type | Reference |

|---|---|---|---|

| Carboxylic Acid Dimer | Two carboxylic acid groups forming a cyclic {…HOCO}2 synthon. | Gold(I) phosphine 3-MBA complexes | researchgate.netcore.ac.ukresearchgate.net |

| Charge-Assisted Hydrogen Bonds | Interactions between charged species, e.g., ammonium and carboxylate. | Co-crystals of 3-MBA | core.ac.uksunway.edu.my |

Structural Characterization of 3-MBA Coordination Compounds

X-ray Diffraction Studies of Metal-3-MBA Complexes

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement of metal-3-mercaptobenzoic acid (3-MBA) complexes in the solid state. numberanalytics.comnumberanalytics.com Single-crystal XRD provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the structure and properties of these compounds. numberanalytics.com

XRD studies have revealed the diverse coordination modes of the 3-MBA ligand. While S,O-chelation is common for the 2-mercaptobenzoate (thiosalicylate) ligand, it is not observed in complexes of 3-MBA. core.ac.ukresearchgate.net Instead, 3-MBA typically coordinates to metal centers in a monodentate fashion through the sulfur atom or, less commonly, an oxygen atom of the carboxylate group. core.ac.ukresearchgate.net It can also act as a bridging ligand. core.ac.ukresearchgate.net

In numerous gold(I) phosphine complexes of 3-MBA, single-crystal XRD has confirmed a linear coordination geometry around the gold atom, which is bound to the phosphorus atom of the phosphine and the sulfur atom of the thiolate. researchgate.net These studies have also been instrumental in identifying and characterizing the supramolecular structures formed through hydrogen bonding and aurophilic interactions. researchgate.net

For instance, the crystal structure of a gold(I) complex with a cyclohexylphosphine (B1595701) ligand, [Au(SC6H4CO2H)(P(c-hexyl)3)], showed a linear P-Au-S arrangement with Au-S and Au-P bond lengths of 2.313(1) Å and 2.271(1) Å, respectively, and an S-Au-P angle of 176.8(1)°. researchgate.net

Powder X-ray diffraction (PXRD) is also employed to characterize polycrystalline materials and to confirm the phase purity of synthesized complexes. purkh.comspuvvn.edu For example, PXRD was used to study the crystalline nature of Co(II), Ni(II), and Cu(II) complexes with a Schiff base ligand, revealing their different crystal systems. spuvvn.edu

The Crystallography Open Database (COD) contains crystal structure data for this compound itself, determined by single-crystal XRD. nih.gov The analysis revealed a monoclinic crystal system with space group P 1 21/n 1. nih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C7H6O2S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a (Å) | 4.7811 | nih.gov |

| b (Å) | 5.7441 | nih.gov |

| c (Å) | 25.353 | nih.gov |

| β (°) | 94.49 | nih.gov |

Table 4: List of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| Gold(I) complexes | |

| [Au(m-SPhCO2H)]n | |

| [(AuSC6H4{C(O)Y}-2)2(μ-dppf)] | |

| {K3[Au(mba)2]}2 | |

| [Au(SC6H4CO2H)(P(c-hexyl)3)] | |

| Co(II) complexes | |

| Ni(II) complexes |

Spectroscopic Investigations of 3 Mercaptobenzoic Acid and Its Interactions

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that dramatically amplifies the Raman scattering signal of molecules adsorbed onto or very near nanostructured metal surfaces. This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. The mechanism behind SERS is primarily attributed to two effects: an electromagnetic enhancement from the excitation of localized surface plasmons on the metal surface and a chemical enhancement involving charge-transfer between the analyte and the substrate. mdpi.com 3-Mercaptobenzoic acid, with its thiol group that forms a strong bond with noble metals like gold and silver, and a carboxylic acid group that can participate in various interactions, is an exemplary molecule for SERS studies.

3-MBA as a Self-Assembling Monolayer on Gold Nanomaterials for SERS Enhancement

The ability of this compound to form a self-assembled monolayer (SAM) on gold surfaces is fundamental to its use in SERS. The thiol (-SH) group of 3-MBA has a high affinity for gold, leading to the formation of a stable Au-S bond and a well-organized, dense molecular layer on the nanoparticle surface. nih.gov This process is crucial for SERS applications as it precisely positions the 3-MBA molecules within the intensely enhanced electromagnetic fields, or "hotspots," generated at the junctions of gold nanoparticles or on roughened gold surfaces.

Electroless deposition has been used to create gold nanotube membranes from porous alumina (B75360) templates, providing a high-surface-area platform for the formation of 3-MBA SAMs. nih.gov SERS is then employed to confirm and characterize the successful assembly of these monolayers within the pores. nih.gov The ordered structure of these gold-coated membranes makes them promising SERS-active substrates for highly sensitive sensing technologies. nih.gov The enhancement factors for mercaptobenzoic acid monolayers on gold can be substantial, reaching levels of 10⁷ to 10⁹ times the signal of the molecule in solution. nih.gov This immense amplification is a result of plasmon coupling between the gold nanoparticles and the substrate, which creates the large localized electromagnetic fields where the 3-MBA molecules reside. nih.gov

Detection and Identification of Trace Analytes using 3-MBA-Modified Surfaces

Surfaces modified with this compound can act as highly specific and sensitive platforms for the detection of trace analytes. The functional carboxylic acid group of 3-MBA can interact with other molecules through noncovalent forces, and these interactions cause detectable shifts in the SERS spectrum of the 3-MBA probe itself.

This principle has been demonstrated in the detection and categorization of biologically important nucleotide bases. optica.org By observing the changes in the SERS fingerprint of 3-MBA, scientists can identify the specific interactions occurring at the surface, thereby identifying the analyte. optica.org This approach is part of a broader effort to develop SERS-based sensors for measuring small molecule analytes like hormones, neurotransmitters, and drugs in biofluids at very low physiological concentrations. researchgate.net The general strategy involves modifying a SERS substrate, such as the tip of an optical fiber, with an organic thiol that can concentrate the analyte of interest at the surface, enabling its detection. researchgate.net The high sensitivity of SERS allows for the detection of some analytes at concentrations as low as 10⁻⁹ M. rsc.org

Influence of Substituent Position (2-MBA, 3-MBA, 4-MBA) on Surface Plasmon-Catalyzed Reactions and SERS Intensity

The isomeric position of the functional groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences the molecule's orientation on the SERS substrate and its susceptibility to surface plasmon-catalyzed reactions. While direct comparative studies on the plasmon-catalyzed reactivity of all three isomers (2-MBA, 3-MBA, and 4-MBA) are not extensively detailed in the surveyed literature, the behavior of the para-isomer, 4-mercaptobenzoic acid (4-MBA), is well-documented and provides critical insight into these phenomena.

A notable surface plasmon-catalyzed reaction is the decarboxylation of mercaptobenzoic acid, where the carboxylic acid group is removed, transforming the molecule into thiophenol. optica.orgdntb.gov.ua This reaction is driven by laser illumination and is highly dependent on factors such as laser power, pH, and the molecule's orientation on the nanoparticle surface. optica.orgdntb.gov.ua It is believed that carboxyl groups in close proximity to the metal surface are more likely to undergo decarboxylation. optica.org The SERS spectra clearly show this transformation with the appearance of characteristic thiophenol peaks around 1000 cm⁻¹, 1023 cm⁻¹, and 1575 cm⁻¹. optica.org The orientation of the mercaptobenzoic acid molecule—whether it is tilted or stands vertically on the surface—can be influenced by the pH and analyte concentration, which in turn affects the SERS spectrum and the rate of decarboxylation. optica.orgrsc.org For instance, at acidic pH, the carboxylic group is protonated, leading to a more vertical orientation, whereas at alkaline pH, the deprotonated COO⁻ group may interact with the surface, leading to a tilted orientation. rsc.org The unique meta-position of the functional groups in 3-MBA leads to different steric and electronic effects compared to 4-MBA, influencing its primary application as a probe for noncovalent interactions rather than as a subject for decarboxylation studies.

Probing Noncovalent Interactions (Hydrogen Bonding, Ionic Interactions) with SERS

SERS is an exceptionally sensitive technique for studying noncovalent interactions, such as hydrogen bonds and ionic interactions, at the molecular level. 3-MBA is a particularly effective probe molecule for this purpose. Research has shown that the characteristic Raman signals of 3-MBA exhibit distinct and measurable peak shifts when it engages in hydrogen bonding or ionic interactions with a model interacting species, tert-butylamine. optica.org

When 3-MBA forms a hydrogen bond with tert-butylamine, specific peaks in its SERS spectrum shift, indicating a change in the vibrational modes of the molecule. A different set of peak shifts is observed when the interaction is ionic. This sensitivity allows researchers to use 3-MBA as a reporter to identify the nature of intermolecular forces at play. optica.org The formation of intermolecular hydrogen bonds between the carboxylic acid groups of mercaptobenzoic acid molecules on adjacent nanoparticles can also be a powerful tool, triggering a self-assembly process that creates highly effective SERS "hot spots" and leads to gigantic signal enhancement.

Differentiation of Multiplex Noncovalent Interactions using SERS and Chemometrics

A significant challenge in molecular recognition is that different types of noncovalent interactions can coexist. A powerful approach to deconstruct these complex scenarios involves combining SERS with chemometrics, a field that uses statistical methods to analyze chemical data. optica.org

By using 3-MBA as a molecular probe, researchers have successfully differentiated multiple, coexisting intermolecular interactions. optica.org The strategy involves collecting a comprehensive set of SERS spectra under various conditions where hydrogen bonding and ionic interactions are present in different proportions. These spectra, or "SERS superprofiles," are then analyzed using chemometric models. This synergy between SERS, density functional theory, and chemometrics not only allows for the differentiation of hydrogen bonding from ionic interactions but can also quantify the relative contribution of each type of interaction within the mixture. optica.org This methodology represents a significant advance over previous platforms that could typically only recognize hydrogen bonds through manual spectral analysis. optica.org

Low-Frequency SERS for Investigating Intermolecular Hydrogen Bonding

Conventional SERS typically probes the mid-frequency spectral region (400-2000 cm⁻¹), which corresponds to intramolecular vibrations. However, the low-frequency region (typically <200 cm⁻¹), often referred to as the terahertz region, provides access to intermolecular vibrations, which are crucial for studying noncovalent interactions like hydrogen bonding.

Low-frequency SERS has been successfully used to probe the self-associated intermolecular hydrogen bonding in mercaptobenzoic acid molecules. In a study using 2-mercaptobenzoic acid (2-MBA) adsorbed on ZnO nanoparticles, researchers observed the formation of dimers through hydrogen bonding of the carboxylic acid groups. This dimerization resulted in the evolution of two new low-frequency SERS modes at 90 cm⁻¹ (assigned to shear dimer in-plane bending) and 110 cm⁻¹ (assigned to shear dimer stretching). The appearance of these distinct intermolecular vibrational modes provides direct evidence of hydrogen bond formation. This work demonstrated for the first time that low-frequency SERS can be a powerful tool to study the specifics of intermolecular H-bonding of molecules at very low concentrations.

Data Tables

Table 1: SERS Peak Shifts of this compound Upon Noncovalent Interactions with Tert-Butylamine This table summarizes the distinct shifts in Raman signals of 3-MBA when it interacts through hydrogen bonding and ionic interactions. Data extracted from studies synergizing SERS with chemometrics.

| Interaction Type | Key 3-MBA Raman Signal | Observation | Reference |

| Hydrogen Bonding | Characteristic Probe Signals | Distinct peak shifts observed | optica.org |

| Ionic Interaction | Characteristic Probe Signals | Different and distinct peak shifts observed | optica.org |

| Multiplex (Coexisting) | Full Spectral Profile | Quantification of contributions from each interaction via chemometrics | optica.org |

Table 2: Low-Frequency SERS Modes for Intermolecular Hydrogen Bonding This table shows the new vibrational modes that appear in the low-frequency SERS spectrum upon the formation of hydrogen-bonded dimers of mercaptobenzoic acid, as demonstrated with 2-MBA.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

| Shear Dimer In-Plane Bending | 90 | Intermolecular H-bonding | |

| Shear Dimer Stretching | 110 | Intermolecular H-bonding |

Other Spectroscopic Techniques

Beyond vibrational spectroscopy, a range of other powerful analytical techniques are employed to elucidate the structure, composition, and behavior of this compound (3-MBA) and its complexes. These methods provide complementary information, offering a more complete picture of the molecular systems under investigation.

NMR Spectroscopy in Characterization of 3-MBA Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-MBA complexes in solution. Both ¹H and ¹³C NMR provide valuable insights into the electronic environment of the individual atoms within the molecule.

In a typical ¹H NMR spectrum of a 3-MBA derivative, such as 3-methoxybenzoic acid, the aromatic protons appear as a multiplet in the region of δ 7.22–8.03 ppm, while the methyl protons of the methoxy (B1213986) group exhibit a singlet at approximately δ 2.37 ppm. rsc.org Similarly, the ¹³C NMR spectrum shows the carboxyl carbon at around δ 167.9 ppm and the aromatic carbons at δ 126.9–138.4 ppm, with the methyl carbon appearing at δ 21.3 ppm. rsc.org The chemical shifts in the NMR spectra of 3-MBA complexes can be influenced by the nature of the metal ion and the coordination mode.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-MBA Derivative.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.22–8.03 | m | Aromatic protons |

| ¹H | 2.37 | s | Methyl protons |

| ¹³C | 167.9 | Carboxyl carbon | |

| ¹³C | 126.9–138.4 | Aromatic carbons | |

| ¹³C | 21.3 | Methyl carbon |

Data sourced from a study on 3-methoxybenzoic acid. rsc.org

Mass Spectrometry (e.g., ESI-MS) in Complex Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for the analysis of non-volatile and thermally labile compounds, such as metal complexes of 3-MBA.

In ESI-MS analysis, a solution of the sample is sprayed into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). For 3-MBA, the deprotonated molecule [M-H]⁻ is often observed. benchchem.com This technique is invaluable for confirming the formation of complexes and can provide information about their stoichiometry. High-throughput HPLC-ESI(-)-MS/MS methods have been developed for the quantification of mercapturic acid metabolites, demonstrating the power of this technique in complex biological matrices. nih.gov

Table 2: Key Mass Spectrometry Data for this compound.

| Technique | Observed Ion | m/z Value | Significance |

|---|---|---|---|

| ESI-MS | [M-H]⁻ | 153 | Confirms the molecular weight of the deprotonated molecule. |

The molecular weight of 3-MBA is 154.19 g/mol. nih.gov

UV-Vis Absorption Spectroscopy of 3-MBA and its Derivatives

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of benzoic acid derivatives, including 3-MBA, typically displays characteristic absorption bands. These bands, often labeled A, B, and C, correspond to π → π* transitions within the benzene ring and are sensitive to the nature and position of substituents.

For benzoic acid derivatives, these bands typically appear around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net The position and intensity of these bands can shift upon complexation with metal ions or changes in the solvent environment. For instance, the addition of certain metal ions to solutions of mercaptobenzimidazole derivatives, which are structurally related to 3-MBA, can cause a significant blue shift in the absorption bands, indicating a strong binding interaction. researchgate.net

Table 3: Typical UV-Vis Absorption Bands for Benzoic Acid Derivatives.

| Band | Approximate Wavelength (nm) | Transition Type |

|---|---|---|

| A | 190 | π → π* |

| B | 230 | π → π* |

| C | 280 | π → π* |

Data based on general observations for benzoic acid derivatives. researchgate.net

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 3-MBA shows characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Key vibrational bands for 3-MBA include the O-H stretch of the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹, and the C=O stretch, which appears around 1700 cm⁻¹. The S-H stretching vibration is expected around 2550 cm⁻¹. benchchem.com The positions of these bands can shift upon deprotonation or coordination to a metal center, providing valuable information about the binding mode of the 3-MBA ligand. For example, in metal complexes, a shift in the C=O stretching frequency can indicate whether the carboxylate group is involved in coordination.

Table 4: Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 |

| Carbonyl | C=O Stretch | ~1700 |

| Thiol | S-H Stretch | ~2550 |

Data based on typical ranges for these functional groups. benchchem.com

Computational Chemistry and Theoretical Studies of 3 Mercaptobenzoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecules like 3-Mercaptobenzoic acid. DFT methods are employed to model a wide range of characteristics, from fundamental energies to complex intermolecular interactions and the behavior of 3-MBA in larger systems like nanoclusters.

DFT calculations are instrumental in determining the fundamental energetic properties of 3-MBA, such as ionization potentials and the energies associated with deprotonation. Time-dependent density functional theory (TDDFT) is particularly useful for calculating photoexcitations. researchgate.net Such studies analyze the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict excitation energies. researchgate.net

The ionization potential (I), which is the energy required to remove an electron, and the electron affinity (A), the energy released when an electron is gained, are key parameters calculated via DFT. These are often approximated using the energies of the frontier orbitals (HOMO and LUMO, respectively). physchemres.orgmdpi.com Understanding these values is critical for predicting the chemical reactivity of 3-MBA and its behavior in electron transfer processes. For instance, the effect of deprotonation on the electronic structure and excitation energies can be modeled to understand how pH influences the molecule's properties. researchgate.net

Theoretical studies using DFT have been widely applied to assess the potential of organic molecules, including derivatives related to 3-MBA, as corrosion inhibitors. physchemres.orgfrontiersin.org This analysis is based on the calculation of several quantum chemical parameters that correlate with a molecule's ability to adsorb onto a metal surface and prevent corrosion. physchemres.orgphyschemres.org The key parameters include the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE), chemical hardness, electronegativity, and the chemical potential. physchemres.orgresearchgate.net

A high EHOMO value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal, while a low ELUMO value suggests a higher capacity to accept electrons from the metal surface. physchemres.org A small HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is generally associated with higher chemical reactivity and, consequently, greater inhibition efficiency, as it facilitates adsorption onto the metal surface. physchemres.orgphyschemres.org These parameters help in understanding the mechanism of inhibition and predicting the effectiveness of compounds like 3-MBA.

Below is an interactive table summarizing the key quantum chemical parameters and their role in corrosion inhibition studies.

| Parameter | Symbol | Formula | Significance in Corrosion Inhibition |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Relates to the electron-donating ability of the molecule. Higher values facilitate adsorption on the metal surface. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Relates to the electron-accepting ability of the molecule. Lower values indicate a greater capacity for electron acceptance. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Represents the power of an atom or molecule to attract electrons towards itself. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | The negative of electronegativity; indicates the tendency of electrons to escape from an equilibrium system. |

Both experimental and theoretical charge density analyses have been performed on isomers of mercaptobenzoic acid, including 3-MBA, to quantify hydrogen bonding interactions. nih.govresearchgate.net This approach uses the topological features of the electron density to assess the strength and nature of these bonds. nih.govresearchgate.net By mapping the charge distribution within the molecule, researchers can identify critical points in the electron density that characterize chemical bonds, including weak interactions like hydrogen bonds. This analysis provides quantitative data on the nature of the S-H···S interactions present in the crystal structure of 3-MBA. nih.govresearchgate.net

DFT studies, complemented by experimental charge density analysis, have offered significant insights into the nature of the relatively rare S—H···S hydrogen bond in this compound. nih.govresearchgate.net The electron density study reveals that the interaction energy of the S—H···S bond is comparable to that of a weak hydrogen bond. nih.govresearchgate.net Unlike its isomer, 2-mercaptobenzoic acid, this compound lacks an intramolecular S···O chalcogen bond, which influences the strength and directionality of the S—H···S hydrogen bond in the former. nih.govresearchgate.net In 3-MBA, the S—H···S interaction is a key feature of its supramolecular structure. nih.gov

DFT calculations are crucial for modeling the various intermolecular interactions that dictate the supramolecular architecture of 3-MBA in the solid state. nih.govresearchgate.net These theoretical models can compute the pairwise interaction energies, including those from hydrogen bonds and van der Waals forces. researchgate.netnih.gov For mercaptobenzoic acids, the interaction energies for thiol hydrogen bonds have been estimated to be in the range of -3 to -15 kJ mol⁻¹. researchgate.net DFT methods that include dispersion corrections are particularly important for accurately describing the non-covalent interactions that stabilize the crystal structure. nih.govrsc.org

DFT has been used to calculate the forces in extensive molecular dynamics simulations to study the thermal stability and dynamics of 3-MBA when it acts as a ligand layer protecting gold nanoclusters, such as Au68(m-MBA)32 and Au144(m-MBA)40. rsc.orgnih.gov These simulations reveal that the 3-MBA ligands protect the gold core not only through covalent S-Au bonds but also through a network of weaker, non-covalent interactions. nih.gov

These crucial interactions include:

Ligand-ligand hydrogen bonding: Interactions between the carboxylic acid groups of adjacent 3-MBA molecules.

Metal-ligand O=C–OH···Au interaction: A hydrogen bond-like interaction between the hydroxyl group of the carboxylic acid and the gold core. rsc.orgnih.gov

Metal-ligand Ph(π)···Au interaction: An interaction between the π-system of the phenyl ring and the gold core. rsc.orgnih.gov

Ligand–Metal Interfacial Interactions in Gold Nanoclusters (π–Au and O=C–OH···Au)

Theoretical studies, combining density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have revealed that this compound (m-MBA) stabilizes gold nanoclusters through a complex network of interactions that extend beyond the primary covalent sulfur-gold (S–Au) bond. In m-MBA protected clusters such as Au68(m-MBA)32 and Au144(m-MBA)40, the meta-positioning of the carboxyl and thiol groups facilitates unique, weak ligand-metal interfacial interactions that are absent in other isomers like para-mercaptobenzoic acid (p-MBA).

Two significant non-covalent interactions identified are π–Au and O=C–OH···Au interactions.

π–Au Interactions: The phenyl ring of the m-MBA ligand can align parallel to the gold core surface, engaging in π–Au bonding. This interaction involves the delocalized π-electrons of the aromatic ring and the surface gold atoms.

O=C–OH···Au Interactions: The carboxylic acid group of m-MBA can orient itself such that the hydroxyl group points toward the gold core. This forms a hydrogen-bond-like interaction between the acidic hydrogen and a surface gold atom. This specific interaction is identified by a distinct carbonyl stretch frequency in infrared spectroscopy, which is a characteristic feature for m-MBA-protected gold clusters.

| Interaction Type | Description | Significance |

| π–Au | Interaction between the π-electron system of the m-MBA phenyl ring and surface gold atoms. | Contributes to ligand layer stability and orientation. |

| O=C–OH···Au | A hydrogen-bond-like interaction between the carboxylic acid's hydroxyl group and a surface gold atom. | Provides additional anchoring points, influencing the overall structure and stability of the ligand shell. |

Theoretical Investigations of Surface Plasmon-Catalyzed Reactions

Theoretical studies have been employed to understand the mechanisms behind surface plasmon-catalyzed reactions of this compound on metallic nanostructures. When m-MBA molecules are adsorbed on the surface of silver or gold nanoparticles, the excitation of localized surface plasmons by laser irradiation can induce chemical transformations.

Computational models suggest that the process is driven by "hot electrons" generated by the non-radiative decay of surface plasmons. These energetic electrons are transferred to the adsorbed m-MBA molecules, initiating chemical reactions that are not accessible under normal thermal conditions.

One key reaction investigated theoretically is the decarboxylation of m-MBA to form thiophenol. The proposed mechanism involves the following steps:

Adsorption of m-MBA onto the metal surface via the sulfur atom of the thiol group.

Laser irradiation generates surface plasmons in the metal nanoparticle.

The decay of these plasmons creates high-energy "hot electrons."

These electrons are injected into the orbitals of the adsorbed m-MBA molecule, leading to the cleavage of the C–C bond between the phenyl ring and the carboxylic acid group (-COOH).

Theoretical investigations comparing the three isomers of mercaptobenzoic acid show that the substituent position plays a critical role in the reaction pathways and rates. For 3-MBA, the electronic and steric effects of the meta-positioned groups influence its adsorption geometry and subsequent reactivity in plasmon-driven processes. Some studies also propose the dimerization of two single carboxylate MBA molecules into a dimerized thiophenol acetylene (B1199291) (TPA) complex following the initial bond breakage. global-sci.com These theoretical insights are crucial for designing plasmonic catalysts for specific chemical transformations. acs.org

Molecular Dynamics Simulations

Thermal Stability and Dynamics of Ligand Layers in Gold Nanoclusters (e.g., Au68(m-MBA)32 and Au144(m-MBA)40)

Extensive molecular dynamics (MD) simulations, with forces calculated from density functional theory, have been conducted to investigate the thermal stability and dynamics of the this compound (m-MBA) ligand layer on atomically precise gold nanoclusters, specifically Au68(m-MBA)32 and Au144(m-MBA)40.

These simulations demonstrate that the clusters are remarkably stable at temperatures ranging from 300 K up to 500 K. The structural integrity of the gold core and the ligand shell is maintained within this temperature range, highlighting the protective efficacy of the m-MBA ligands. The simulations reveal that each ligand is unique in its orientation and mobility within the ligand shell. The dynamics of the ligand layer are characterized by constant, subtle rearrangements, governed by the network of covalent and non-covalent interactions. The stability is attributed not only to the strong covalent Au–S bonds but also to the collective effect of the weaker, non-covalent interactions that create a dynamically stabilized interface.

| Nanocluster | Temperature Range of Stability (MD Simulations) | Key Finding |

| Au68(m-MBA)32 | Stable from 300 K to 500 K | The ligand layer remains intact, demonstrating high thermal stability due to a combination of covalent and non-covalent forces. |

| Au144(m-MBA)40 | Stable from 300 K to 500 K | Similar to the Au68 cluster, it shows significant thermal stability, with the ligand layer exhibiting dynamic but protective behavior. |

Visualization and Analysis of Non-covalent Interactions within Ligand Layers (Inter-ligand H-bonding, H-bond-like H···Au bonding, π···Au bonding)

Molecular dynamics simulations provide a powerful tool to visualize and analyze the complex web of non-covalent interactions within the ligand layer of m-MBA-protected gold nanoclusters. Beyond the ligand-metal interface interactions, these simulations have identified three distinct and crucial non-covalent interactions that define the structure and dynamics of the ligand shell.

H-bond-like H···Au bonding: This is the same interaction previously described as O=C–OH···Au. MD simulations allow for the dynamic tracking of the distances and lifetimes of these bonds, showing them to be transient yet frequent, contributing to the dynamic stabilization of the ligand layer. The estimated binding energies for similar Au···H–O interactions are around 0.22 eV.

π···Au bonding: The interaction between the phenyl rings of the ligands and the gold core is also visualized dynamically. Simulations show ligands moving away from and then returning to a conformation where the phenyl ring lies above a surface gold atom, illustrating the dynamic nature of this stabilizing interaction.

These non-covalent interactions collectively create a unique environment within the ligand layer, which can dynamically expose active sites on the gold surface. This has implications for the potential use of these nanoclusters in catalysis or for further functionalization via ligand addition reactions.

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are used to determine various molecular descriptors that help in predicting the reactivity of this compound. These parameters provide insight into the molecule's electronic structure and its propensity to participate in chemical reactions.

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (Egap) , is a critical indicator of chemical reactivity.

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.

A large HOMO-LUMO gap indicates high stability and lower reactivity, as more energy is required to move an electron from the HOMO to the LUMO.

While specific, comprehensive DFT studies detailing all quantum parameters for 3-MBA are not broadly available, research on its isomers, such as 4-mercaptobenzoic acid (p-MBA), provides valuable comparative data. For p-MBA, the HOMO-LUMO gap was calculated at the B3LYP/6-311++G(**) level. Furthermore, theoretical charge density analysis on the isomers of mercaptobenzoic acid has been used to quantify and understand the strength of intermolecular interactions like S-H···S hydrogen bonds, which also influence the molecule's behavior and reactivity in condensed phases. researchgate.net These computational approaches are fundamental to building structure-activity relationships and predicting how molecules like 3-MBA will behave in various chemical environments.

| Parameter | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| Egap (HOMO-LUMO gap) | ELUMO - EHOMO | A smaller gap generally corresponds to higher chemical reactivity. |

Applications of 3 Mercaptobenzoic Acid in Materials Science and Nanotechnology

Functionalization and Surface Modification of Nanomaterials

The ability of 3-MBA to form self-assembled monolayers (SAMs) on metallic surfaces through its thiol group makes it an ideal candidate for the functionalization of nanomaterials. The exposed carboxylic acid groups then provide a handle for further chemical modifications or for tuning the surface properties of the nanomaterials.

Modification of Gold Nanoparticles and Carbon Nanotubes

3-Mercaptobenzoic acid is extensively used to modify the surfaces of gold nanoparticles (AuNPs) and carbon nanotubes (CNTs). The thiol group of 3-MBA readily binds to the surface of gold, forming a stable Au-S bond and creating a protective ligand shell. This functionalization is crucial for stabilizing the nanoparticles in solution and preventing their aggregation. researchgate.netnih.gov In the case of carbon nanotubes, 3-MBA can be used to introduce functional groups onto their surfaces, which are often chemically inert. nih.govacs.org For instance, multi-walled carbon nanotubes (MWCNTs) have been functionalized with 4-mercaptobenzoic acid, a close isomer of 3-MBA, to facilitate the uniform deposition of gold nanoparticles. acs.org This hybrid material demonstrated high electrocatalytic activity. acs.org

Enhancement of Dispersion, Biocompatibility, and Targeting Capabilities

The surface modification of nanomaterials with 3-MBA significantly enhances their properties for biomedical applications. The carboxylic acid groups on the surface of 3-MBA-functionalized nanoparticles can be deprotonated, leading to a negative surface charge that improves their dispersion in aqueous solutions. This enhanced dispersibility is critical for their use in biological systems. smolecule.com

Furthermore, the hydrophilic nature of the carboxylic acid groups can improve the biocompatibility of otherwise hydrophobic nanomaterials. unipd.it By reducing non-specific interactions with biological components, 3-MBA functionalization can mitigate potential toxicity. unipd.it The carboxylic acid moiety also provides a convenient point for the attachment of targeting ligands, such as antibodies or peptides, enabling the development of nanomaterials that can specifically bind to cancer cells or other pathological targets for applications in drug delivery and bioimaging. smolecule.com

Protection of Metallic Gold and Silver Nanoparticles